molecular formula C9H12ClN3O B1356516 1-(2-Chloropyrimidin-4-yl)-4-piperidinol CAS No. 94222-07-8

1-(2-Chloropyrimidin-4-yl)-4-piperidinol

Cat. No.: B1356516
CAS No.: 94222-07-8
M. Wt: 213.66 g/mol
InChI Key: WKJWKWOJWJVUCQ-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)-4-piperidinol is a chemical compound with the molecular formula C9H12ClN3O It is a derivative of pyrimidine and piperidine, two important classes of heterocyclic compounds

Future Directions

1-(2-Chloropyrimidin-4-yl)-4-piperidinol is a versatile chemical compound widely used in scientific research. Its applications range from drug discovery to agricultural advancements. Future research may focus on exploring new applications and improving the synthesis process of this compound .

Preparation Methods

The synthesis of 1-(2-Chloropyrimidin-4-yl)-4-piperidinol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloropyrimidin-4-yl)-4-piperidinol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-4-piperidinol involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(12-9)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJWKWOJWJVUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537430
Record name 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94222-07-8
Record name 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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